molecular formula C11H8O3S B6395844 3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95% CAS No. 1262004-84-1

3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95%

Cat. No. B6395844
CAS RN: 1262004-84-1
M. Wt: 220.25 g/mol
InChI Key: ZZWGWDRKHWDVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-(thiophen-3-yl)benzoic acid (3H4TBA) is a versatile compound that has a wide range of applications in both scientific research and industrial production. It is a member of the thiophen-3-ylbenzoic acid family, which is composed of compounds with a hydroxy group at the 3-position and a thiophen-3-yl group at the 4-position of the benzoic acid. 3H4TBA has been used in various fields such as organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95% is used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of peptides and proteins, and as a ligand in the synthesis of metal complexes. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95% is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions such as iron and copper to form stable complexes. These complexes can then be used as substrates in various biochemical reactions. In addition, 3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95% has been shown to interact with proteins, nucleic acids, and other biomolecules, suggesting that it may play a role in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95% are not well understood. However, it has been shown to interact with proteins and nucleic acids, suggesting that it may play a role in the regulation of cellular processes. In addition, 3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95% has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties.

Advantages and Limitations for Lab Experiments

The use of 3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its use is not restricted to a particular reaction type. In addition, 3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95% can be used in a variety of solvents, making it suitable for a wide range of applications. However, it is important to note that 3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95% is a highly reactive compound, and its use should be carefully monitored to avoid unwanted side reactions.

Future Directions

The potential applications of 3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95% are numerous. It could be used as a catalyst in the synthesis of organic compounds, or as a reagent in the synthesis of peptides and proteins. It could also be used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins and nucleic acids. In addition, 3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95% could be used to explore new avenues of drug discovery, or to develop new antimicrobial agents. Finally, it could be used to develop new strategies for controlling and manipulating cellular processes.

Synthesis Methods

3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95% can be synthesized from thiophen-3-ylbenzoic acid in a two-step procedure. In the first step, thiophen-3-ylbenzoic acid is reacted with a base such as potassium hydroxide to form the corresponding potassium salt. In the second step, the potassium salt is reacted with a reducing agent such as sodium borohydride to form 3-Hydroxy-4-(thiophen-3-yl)benzoic acid, 95%. The reaction is generally carried out in an aqueous solution at room temperature.

properties

IUPAC Name

3-hydroxy-4-thiophen-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S/c12-10-5-7(11(13)14)1-2-9(10)8-3-4-15-6-8/h1-6,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWGWDRKHWDVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688555
Record name 3-Hydroxy-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262004-84-1
Record name 3-Hydroxy-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.